3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
749162-26-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1,4,5-trimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-4-5(2)10(3)7(6(4)9)8(11)12/h9H2,1-3H3,(H,11,12) |
InChI Key |
DXHHDMSNYDEELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1N)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Vinylogous Carbamates and Aminonitriles
A prominent approach involves the preparation of vinylogous carbamates or aminonitriles from arylacetic acid derivatives, which then undergo amine exchange and base-mediated cyclization to form substituted pyrroles.
- Step 1: Reaction of N,N-dimethylformamide dimethylacetal (DMFA) with substituted arylacetic acids generates vinylogous carbamates in high yields (91–99%).
- Step 2: Amine exchange reactions introduce the amino substituent at the 3-position.
- Step 3: Cyclization under basic conditions (e.g., sodium ethoxide in THF) followed by acylation workup yields 3-substituted pyrroles with acetoxy or amino groups at the 3-position.
- Step 4: Hydrolysis or further functional group transformations afford the carboxylic acid functionality at the 2-position.
This method allows for the introduction of polar groups that enhance solubility and binding properties, crucial for bioactive compounds.
Functionalization of Pyrrole Esters
Another route involves starting from trimethyl-substituted pyrrole esters:
- Step 1: Reaction of trimethylpyrrole esters with ethyl chlorooxoacetate in the presence of Lewis acids (e.g., AlCl3) introduces ketoester functionality.
- Step 2: Saponification under basic conditions converts esters to carboxylic acids.
- Step 3: Coupling with amines (e.g., propargyl amine) using carbodiimide coupling agents (e.g., CDI) introduces the amino group at the 3-position.
- Step 4: Final purification yields 3-amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid derivatives.
This approach is supported by the synthesis of related glyoxamide derivatives and allows for structural diversification.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vinylogous carbamate formation | DMFA, arylacetic acid, room temperature | 91–99 | High purity, minimal purification needed |
| Amine exchange | Acetic acid or ethanol solvent, room temp | 70–90 | Solvent choice critical for yield |
| Cyclization | Sodium ethoxide in THF, room temperature | 60–85 | Followed by acylation for stability |
| Ester saponification | NaOH, ethanol, 90 °C | 70–80 | Converts esters to carboxylic acids |
| Amide coupling | CDI, amines, room temperature | 75–85 | Efficient for amino group introduction |
These yields are typical for multi-step pyrrole functionalization sequences and reflect optimized conditions from literature.
Mechanistic Insights and Functional Group Compatibility
- The amine exchange reaction is a pivotal step, enabling selective substitution at the 3-position without affecting other methyl groups.
- Use of triflic anhydride as an acidic mediator facilitates intramolecular Friedel-Crafts acylation, enhancing regioselectivity in cyclization steps.
- The acetoxy group introduced during acylation workup stabilizes the intermediate pyrroles and can be converted to amino groups via nucleophilic substitution.
- The presence of methyl groups at 1,4,5-positions influences electronic distribution, favoring substitution at the 3-position.
These mechanistic considerations ensure the preparation of the target compound with the desired substitution pattern and functional group integrity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vinylogous carbamate route | Arylacetic acids | DMFA, amine exchange, NaOEt, acylation | High regioselectivity, good yields | Multi-step, requires careful solvent choice |
| Pyrrole ester functionalization | Trimethylpyrrole esters | Ethyl chlorooxoacetate, AlCl3, CDI | Versatile amine introduction | Requires Lewis acid handling |
| Direct amide coupling | 1-Methyl-1H-pyrrole-2-carboxylic acid | HATU, DIPEA, amines | Straightforward coupling | Limited to available amines |
Chemical Reactions Analysis
Amino Group Reactions
The amino group (-NH₂) undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with acetic anhydride yields N-acetyl derivatives under mild conditions.
-
Diazo Coupling : Forms diazonium salts with nitrous acid, enabling coupling with aromatic amines or phenols .
Carboxylic Acid Reactions
The -COOH group participates in:
-
Esterification : Forms esters with alcohols (e.g., methanol) using acid catalysts like H₂SO₄.
-
Amidation : Reacts with amines (e.g., 3,4-difluoroaniline) via coupling agents like HATU or CDI to produce amides .
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5), facilitated by electron-donating methyl groups:
-
Nitration : Yields nitro derivatives under mixed acid (HNO₃/H₂SO₄) conditions .
-
Halogenation : Bromine in acetic acid selectively substitutes at C3 or C5 .
Oxidation and Reduction
-
Oxidation : The pyrrole ring resists oxidation under mild conditions but undergoes ring-opening with strong oxidizers like KMnO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine derivative .
Propargyl Claisen Rearrangement
Under microwave irradiation, the compound participates in domino reactions involving:
-
Sigmatropic rearrangement of propargyl enol ether intermediates.
-
Cyclization to form fused heterocycles like pyrrolo[2,3-b]pyridines .
Example Reaction Pathway :
textPropargyl enol ether → β-Allenal intermediate → 5-exo-dig cyclization → Fused pyrrole derivative
Curtius Rearrangement
Reacts with azides to form isocyanates, which undergo electrocyclization to yield pyrrolo[1,2-a]pyrimidines .
Cross-Coupling Reactions
The compound serves as a substrate in Pd-catalyzed cross-couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .
-
Sonogashira : Couples with terminal alkynes to install alkynyl groups .
Representative Conditions :
| Reaction Type | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 85 | |
| Sonogashira | PdCl₂/CuI | THF | 78 |
Enzyme Inhibition
The amino and carboxylic acid groups facilitate hydrogen bonding with biological targets:
-
Metallo-β-lactamase Inhibition : Acts as a broad-spectrum inhibitor (IC₅₀ = 0.003–0.014 μM) by chelating active-site zinc ions .
-
HBV Capsid Modulation : Disrupts viral capsid assembly via hydrophobic interactions with core proteins .
Structure-Activity Relationship (SAR) :
-
Methyl groups enhance metabolic stability.
-
The carboxylic acid improves solubility and target binding .
Thermal Rearrangements
Heating in xylenes induces:
-
BOC Group Migration : Translocates protecting groups from the pyrrole nitrogen to the exocyclic carbamate .
-
Decarboxylation : Loses CO₂ at >200°C, forming 3-amino-1,4,5-trimethylpyrrole.
Photolysis
UV irradiation generates diazo intermediates, enabling:
Comparative Reactivity Table
Mechanistic Insights
-
Electronic Effects : Methyl groups donate electron density, activating the pyrrole ring for electrophilic substitution.
-
Steric Hindrance : Bulky substituents at C1 and C4 direct reactions to less hindered positions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates .
Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
Research indicates that derivatives of 3-amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid exhibit anticonvulsant and neuroprotective activities. These derivatives may serve as potential candidates for developing new drugs targeting neurological disorders. For instance, studies have shown that specific derivatives can interact with neurotransmitter systems to exert protective effects against neurotoxicity.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may interact with enzymes or receptors relevant to inflammation and microbial resistance. Further investigation is required to elucidate these interactions and their implications for therapeutic applications.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules with diverse functionalities. Notably, it has been reported as a precursor for pyrroloindoles—a class of heterocyclic compounds known for their biological activities.
Study on Derivatives' Biological Activities
A recent study evaluated various derivatives of this compound for their biological activities. The results indicated that certain derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This highlights the potential use of these compounds in developing new antibiotics .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with proteins and other biomolecules. Such studies are crucial for understanding its mechanism of action in biological systems. Initial results suggest promising interactions that warrant further investigation.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpyrrole | Contains one methyl group on the pyrrole ring | Simpler structure; less steric hindrance |
| 2-Methylpyrrole | Contains one methyl group at position 2 | Different reactivity profile compared to others |
| 3-Pyrrolin-3-carboxylic acid | Pyrrolidine derivative with a carboxylic group | Exhibits distinct biological activities |
| 2-Acetylpyrrole | Acetyl group substitution at position 2 | Potentially different pharmacological effects |
The unique configuration of this compound affects both its chemical reactivity and biological interactions compared to other similar compounds.
Mechanism of Action
The mechanism of action of 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 3-amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid and related heterocyclic compounds:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility relative to methyl- or amide-substituted analogues. However, steric hindrance from trimethyl groups may counteract this effect.
Biological Activity
3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by a pyrrole ring with three methyl groups and an amino group. Its unique structure contributes to various biological activities, making it a compound of interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Pyrrole Ring : A five-membered ring containing nitrogen.
- Methyl Groups : Three methyl groups at positions 3, 4, and 5.
- Amino Group : An amino group at position 1.
- Carboxylic Acid Group : Located at position 2.
This arrangement allows for significant interactions with biological targets due to the electron-rich nature of the pyrrole ring and the potential for hydrogen bonding from the carboxylic acid group.
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated potential as tyrosine kinase inhibitors, which are crucial in cancer therapy. These compounds interact with ATP-binding sites of receptors like EGFR and VEGFR2, leading to reduced tumor growth in preclinical models .
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties. Research indicates that the pyrrole moiety is effective against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects. The interaction with neurotransmitter receptors could potentially lead to therapeutic applications in neurodegenerative diseases .
The mechanism of action involves multiple pathways:
- Receptor Interaction : The compound can bind to specific receptors involved in neurotransmission and cancer progression.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, thereby affecting cell survival and proliferation.
- Membrane Interaction : The ability to intercalate into lipid bilayers suggests a role in altering membrane dynamics, which can affect cell signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Combining appropriate precursors under controlled conditions.
- Catalytic Methods : Utilizing catalysts like p-toluenesulfonic acid to enhance yield and reduce reaction time.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound:
| Compound Name | Unique Features |
|---|---|
| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | Contains two methyl groups; different steric effects |
| 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | Lacks one methyl group compared to the target compound |
| Ethyl 3,4,5-trimethylpyrrole-2-carboxylate | An ethyl ester derivative; alters solubility properties |
| 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | Features a methyl substitution at position 1 |
The unique arrangement of three methyl groups and an amino group in the target compound significantly influences its reactivity and biological properties compared to these similar compounds.
Case Studies
Several case studies highlight the biological efficacy of derivatives:
- Inhibition of Cancer Cell Lines : A study demonstrated that specific derivatives inhibited colon cancer cell lines with a GI50 value around , indicating strong anticancer activity .
- Antibacterial Evaluation : Another study assessed antibacterial activity against Gram-positive bacteria, showing promising results that warrant further exploration in drug development .
Q & A
Q. What are the standard methods for synthesizing 3-amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid and its analogs?
Synthesis typically involves multi-step reactions, such as cyclization of substituted pyrrole precursors followed by functional group modifications. For example, a related compound, 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, was synthesized via coupling reactions and characterized using ESIMS (electrospray ionization mass spectrometry) and HPLC (high-performance liquid chromatography) to confirm purity (>97%) . Key steps include protecting group strategies for the amino and carboxylic acid moieties to prevent undesired side reactions.
Q. How is structural characterization performed for this compound?
1H NMR (400 MHz, DMSO-d6) is critical for confirming regiochemistry and substituent positions. For instance, δ 13.99 ppm (s, 1H) in a related pyrrole-carboxylic acid derivative corresponds to the NH proton of the pyrrole ring, while δ 2.56 ppm (s, 3H) confirms methyl group attachment . ESIMS and LCMS are used to verify molecular weight (e.g., m/z 311.1 for a similar compound) and purity .
Q. What solvents and storage conditions are optimal for this compound?
Acetonitrile-methanol mixtures (e.g., 70:30 v/v) are commonly used for dissolution and storage of pyrrole-carboxylic acid derivatives to prevent degradation. Storage below -20°C is recommended for long-term stability, as seen with structurally related amino-pyrrole standards .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Yields depend on steric and electronic factors. For example, coupling reactions involving trifluoromethyl groups achieved 94–95% yields by using Pd-catalyzed cross-coupling under inert atmospheres . Microwave-assisted synthesis or flow chemistry may further enhance reaction efficiency for sterically hindered analogs.
Q. How do researchers resolve contradictions in spectral data for regioisomeric products?
Advanced 2D NMR techniques (e.g., COSY, HSQC) and X-ray crystallography are employed to distinguish regioisomers. For instance, NOESY correlations can confirm spatial proximity of methyl groups to the carboxylic acid moiety, resolving ambiguities in substitution patterns . Computational modeling (DFT calculations) may also predict NMR chemical shifts for comparison with experimental data .
Q. What strategies are used to analyze the compound’s interactions with biological targets?
Photoaffinity probes incorporating 3-amino-pyrrole scaffolds, such as N-[6-(9-anthracenylcarbamoyl)hexanoyl]-3-amino-1,2-propandiol derivatives, enable covalent cross-linking with proteins. This method, combined with LC-MS/MS, identifies binding sites and interaction dynamics .
Q. How are impurities or by-products identified during synthesis?
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragment ion analysis detect trace impurities. For example, a 94.77% LCMS purity for a related compound required gradient elution (0.1% formic acid in acetonitrile/water) to separate by-products .
Q. What role does the carboxylic acid group play in modifying the compound’s physicochemical properties?
The carboxylic acid group enhances solubility in polar solvents and enables salt formation (e.g., sodium or ethyl ester derivatives) for improved bioavailability. Protonation states (pH-dependent) can be studied via potentiometric titration or UV-Vis spectroscopy to predict logP and membrane permeability .
Methodological Challenges and Solutions
Q. How to address low reactivity in amide bond formation involving the amino group?
Activation of the carboxylic acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF improves coupling efficiency. For sterically hindered amines, microwave irradiation (50–100°C, 10–30 min) accelerates reaction kinetics .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
Stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, monitored via UPLC-MS over 24–72 hours, assess degradation pathways. Degradation products (e.g., decarboxylated analogs) are identified using isotopic labeling (e.g., deuterated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
